![molecular formula C23H20N2O2S B2625094 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895646-73-8](/img/structure/B2625094.png)
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of several enzymes and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves the inhibition of several enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and tyrosine kinases. These enzymes are involved in various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting these enzymes, 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine disrupts these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In addition, it has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to some healthy cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine. One area of interest is its potential as a combination therapy with other anti-cancer agents. It has been shown to enhance the effectiveness of other drugs when used in combination. In addition, further studies are needed to determine its potential for use in other diseases, such as viral infections and inflammatory disorders.
In conclusion, 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a promising compound that has shown potential as an anti-cancer agent. Its mechanism of action involves the inhibition of several enzymes, leading to the disruption of cellular processes that promote cancer cell growth. While it has some limitations, its potency and effectiveness make it a valuable tool for scientific research. Further studies are needed to determine its full potential and possible applications in other diseases.
Méthodes De Synthèse
The synthesis of 3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves the reaction of 4-methylbenzylamine with 3-bromo-4-chloroquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzenesulfonyl chloride to obtain the final product.
Applications De Recherche Scientifique
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has also been studied for its potential as an anti-inflammatory and anti-viral agent.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-17-11-13-18(14-12-17)15-25-23-20-9-5-6-10-21(20)24-16-22(23)28(26,27)19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAUIXQTQGEDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

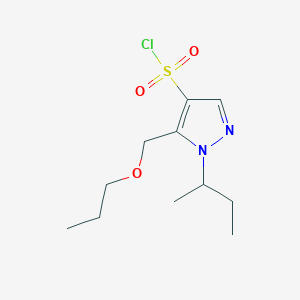

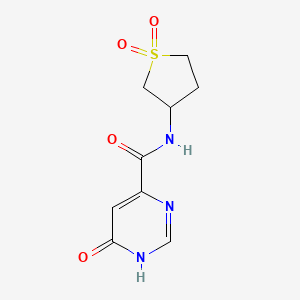
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)
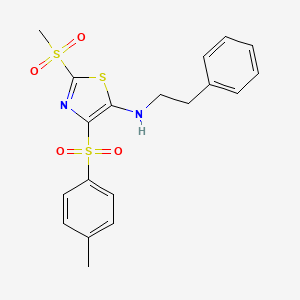
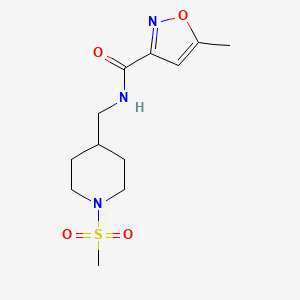
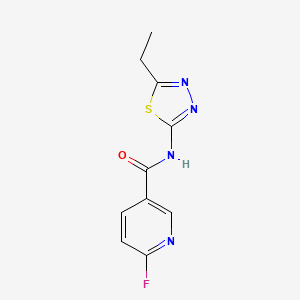
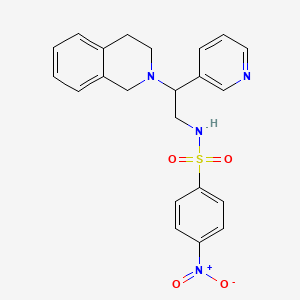
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2625027.png)


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2625034.png)